(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate
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Overview
Description
“(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” is a chemical compound that has been synthesized in various studies . It is a derivative of 2-imino-4-oxothiazolidin-5-ylidene acetates, which have been synthesized via a substitution dependent cyclization sequence under catalyst-free conditions at ambient temperature .
Synthesis Analysis
The synthesis of this compound has been achieved through a green and efficient method. This involves stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . This reaction performs well at mild conditions to give the products in quantitative yields for a broad scope of substrates .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The structure has been resolved by single-crystal X-ray analysis .Chemical Reactions Analysis
The formation of 2-imino-4-oxothiazolidin-5-ylidene acetates, including “this compound”, proceeds via an addition reaction followed by cyclization . This reaction is promoted by ultrasonic irradiation .Scientific Research Applications
Anticancer Activity
Research has demonstrated the stereoselective synthesis of (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, showcasing significant broad anticancer activity against various cancer cell lines, including leukemia and colon cancers. The structural confirmation was through spectroscopic data and single-crystal X-ray analyses, underscoring the potential of these compounds in anticancer applications (Hassan et al., 2020).
Efficient Synthesis Techniques
A catalyst-free, green, and efficient method for synthesizing 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives has been developed, showcasing a regioselective synthesis that offers a novel approach to creating these compounds under ambient conditions. This method emphasizes the role of electronic substituents in directing the regiocyclization, providing a streamlined pathway for producing these derivatives (Wagh et al., 2015).
Novel Synthesis Approaches
Research into the reaction between thiocarbonohydrazides and dimethyl acetylene dicarboxylate has led to the novel synthesis of (Z)-methyl 2-[3-(arylideneamino)-2-(arylidenehydrazono)-4-oxothiazolidin-5-ylidene]acetate. This method highlights the intricacies of nucleophilic addition on the C/C triple bond of dimethyl acetylenedicarboxylate, paving the way for innovative production techniques of these compounds (Hassan et al., 2012).
Antifibrotic and Anticancer Potential
The synthesis and evaluation of amino(imino)thiazolidinone derivatives have shown significant antifibrotic and anticancer activities, utilizing a one-pot three-component reaction. These compounds present a promising avenue for developing novel treatments for fibrotic diseases and cancer, with certain derivatives exhibiting comparable effects to established treatments like Pirfenidone without scavenging superoxide radicals (Kaminskyy et al., 2016).
Mechanism of Action
Target of Action
The primary target of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in coronavirus replication, making it an important target for COVID-19 antiviral drug design .
Mode of Action
The formation of 2-imino-4-oxothiazolidin-5-ylidene acetates proceeds via an addition reaction followed by cyclization . The amine substituent on both sides of the thiourea moiety plays a significant role in the regioselectivity of the products .
Action Environment
The synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives, including this compound, can be achieved under catalyst-free conditions by simply stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . This suggests that the compound can be synthesized in a variety of environmental conditions, which may influence its action, efficacy, and stability.
Future Directions
The future directions for research on “(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” could include exploring its potential applications in various fields such as drug design, given that both symmetrical and asymmetrical thiourea derivatives represent a class of significant compounds in drug design . Further studies could also focus on optimizing the synthesis process and exploring the compound’s physical and chemical properties in more detail.
Properties
IUPAC Name |
methyl (2Z)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCXPYWDNQVEC-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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